molecular formula C21H26N2O3 B5505834 [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone

Cat. No.: B5505834
M. Wt: 354.4 g/mol
InChI Key: AXQLPJWRUWFDLX-DLBZAZTESA-N
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Description

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a unique bicyclic structure combined with a furan ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Diazabicyclo[3.2.2]nonane Core: This step involves the cyclization of appropriate amine precursors under controlled conditions.

    Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals, serving as an intermediate in the production of active ingredients.

Mechanism of Action

The mechanism of action of [(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,5R)-3-methyl-6-{5-[(phenylthio)methyl]-2-furoyl}-3,6-diazabicyclo[3.2.2]nonane]
  • [(1S,5R)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one]

Uniqueness

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone stands out due to its specific combination of a diazabicyclo[3.2.2]nonane core and a furan ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(1S,5R)-3-methyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-[2-[(4-methylphenoxy)methyl]furan-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-15-3-7-18(8-4-15)26-14-20-19(9-10-25-20)21(24)23-12-16-5-6-17(23)13-22(2)11-16/h3-4,7-10,16-17H,5-6,11-14H2,1-2H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQLPJWRUWFDLX-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3CC4CCC3CN(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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